molecular formula C17H14N2O4S B2500789 Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate CAS No. 250713-93-0

Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate

Cat. No. B2500789
CAS RN: 250713-93-0
M. Wt: 342.37
InChI Key: YWJUOJFVDYLVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate is a compound that belongs to the class of organic molecules known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound is characterized by the presence of a furylcarbonyl group, an amino group, and two ester groups attached to the thiazole ring.

Synthesis Analysis

The synthesis of related thiazole compounds has been reported in several studies. For instance, the synthesis of ethyl 2-arylthiazole-5-carboxylates was achieved through a photochemical reaction involving ethyl 2-iodothiazole-5-carboxylate and furan, among other reactants . Another study reported the synthesis of ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate through the cyclization of thioamide with 2-chloroacetoacetate . These methods highlight the reactivity of thiazole derivatives and their potential for further functionalization to obtain compounds like this compound.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic techniques. For example, the crystal structure of a substituted aminothiazole was determined by X-ray crystallography, revealing a nearly coplanar arrangement of the thiazole ring, exocyclic nitrogen, and carbonyl group . Additionally, theoretical studies using Density Functional Theory (DFT) have been conducted to predict the geometric parameters and vibrational frequencies of thiazole compounds, which are in good agreement with experimental data .

Chemical Reactions Analysis

Thiazole derivatives are known to participate in various chemical reactions. The reaction of acylaminocyanoesters with specific reagents leads to the formation of substituted aminothiazoles . Moreover, thiazole compounds have been used as intermediates in the synthesis of more complex molecules, such as pyridine and pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The photophysical properties of ethyl 2-arylthiazole-5-carboxylates have been studied, showing that these compounds exhibit fluorescence and can act as singlet-oxygen sensitizers . The spectroscopic characterization of thiazole compounds provides insights into their vibrational spectra, which are useful for identifying functional groups and predicting reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives has been explored through interactions between ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. These compounds have been characterized using elemental analysis and spectroscopic data, demonstrating the versatility of thiazole derivatives in chemical synthesis (H. M. Mohamed, 2021).

Biological Applications and Potential

  • A study on the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate reported a yield above 60%, indicating the efficiency of the process and the potential for further biological applications. The structural confirmation was achieved through IR, ^1H NMR, and MS spectra (Tang Li-jua, 2015).

  • Research on the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement showcased the high yield and efficiency of these methods. This indicates the practicality of synthesizing thiazole derivatives for various scientific applications (Luke A. Baker & Craig M. Williams, 2003).

Antimicrobial and Antifungal Activities

  • A study on 4-{2-[(aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols revealed promising antibacterial and antifungal activities against all tested microorganisms. This highlights the potential of thiazole derivatives as effective agents in combating various infections (B. Narayana et al., 2006).

Photophysical Properties and Singlet Oxygen Activation

  • The photophysical properties and singlet oxygen activation of ethyl 2-arylthiazole-5-carboxylates were studied, showing that these compounds exhibit fluorescence potentially due to dual emission from different excited states. Their ability to act as singlet-oxygen sensitizers suggests applications in photodynamic therapy and as probes in biological systems (M. Amati et al., 2010).

Safety and Hazards

This compound is used for R&D purposes only and is not intended for medicinal, household, or other uses . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

ethyl 2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-2-22-16(21)12-7-4-3-6-11(12)13-10-24-17(18-13)19-15(20)14-8-5-9-23-14/h3-10H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJUOJFVDYLVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.